1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
1-Benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a benzyl group at the 1-position, a chlorine atom at the 5-position, and a 6-oxo-1,6-dihydropyridine core. The carboxamide moiety is substituted with a 2,4-difluorophenyl group, introducing fluorine atoms at the ortho and para positions of the aromatic ring.
Properties
IUPAC Name |
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-8-13(18(25)23-17-7-6-14(21)9-16(17)22)11-24(19(15)26)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGWQRUQMBGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Substituents: The benzyl, chloro, and difluorophenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl halides in the presence of a base, while chlorination and fluorination can be carried out using appropriate halogenating agents.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are typical reducing methods.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in several studies. Compounds featuring similar functional groups have shown efficacy in reducing inflammation markers in vitro and in vivo. Further research is needed to establish the specific mechanisms through which this compound exerts its effects.
Analgesic Properties
There is emerging evidence that suggests analgesic effects for compounds containing a sulfonyl group. While direct studies on this specific compound are scarce, its structural analogs have demonstrated pain-relief capabilities in preclinical models.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Analgesic | Pain relief in preclinical models |
Synthesis and Development
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves several steps that have been documented in patent literature. The process typically includes the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity .
Case Study: Synthesis Process
A notable patent outlines a method for synthesizing related compounds, emphasizing the importance of reaction conditions (temperature, solvents) to optimize yield and purity. Such methodologies are crucial for developing pharmaceutical formulations based on this compound.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the benzyl and difluorophenyl groups may enhance binding affinity to certain proteins, while the carboxamide group may facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural differences and similarities between the target compound and its analogs, focusing on substituent variations and molecular properties.
Table 1: Structural and Molecular Comparison
*Molecular formula of the target compound estimated as C₂₀H₁₄ClF₂N₂O₂ based on structural analogs.
Key Structural and Functional Insights:
Trifluoromethylation (e.g., 3-(trifluoromethyl)benzyl ): Introduces strong electron-withdrawing effects, which may improve metabolic stability and binding affinity. Dichlorination (e.g., 2,4-dichlorobenzyl , 3,4-dichlorobenzyl ): Enhances steric bulk and polarity, possibly affecting solubility and target interactions.
Amide Substituent Variations: Fluorinated Aromatics (e.g., 2,4-difluorophenyl ): Fluorine atoms improve electronegativity and may participate in hydrogen bonding or dipole interactions. Methoxy Groups (e.g., 4-methoxyphenyl ): Electron-donating effects could alter electronic distribution in the carboxamide moiety.
Core Modifications :
- Replacement of the carboxamide with a carboxylic acid (e.g., ) drastically alters polarity and hydrogen-bonding capacity, likely reducing cell permeability but increasing solubility.
Biological Activity
1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H12ClF5N2O2
- Molecular Weight : 442.77 g/mol
- CAS Number : 339024-18-9
- Physical Properties :
The compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and modulation of signaling pathways:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound has been studied for its inhibitory effects on DHFR, an essential enzyme in the folate metabolism pathway. Quantitative structure-activity relationship (QSAR) studies indicate a significant correlation between the structure of similar compounds and their inhibitory potency against DHFR .
Anticancer Activity
This compound has shown promise in cancer research:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study on DHFR Inhibition
A study focusing on a series of related compounds highlighted the effectiveness of benzyl derivatives in inhibiting bovine liver dihydrofolate reductase. The study established a QSAR model that predicted the inhibitory concentration required for 50% inhibition (IC50), showcasing the potential applications of these compounds in drug development .
Anticancer Efficacy
In a recent investigation, the compound was tested against human cancer cell lines, where it exhibited IC50 values in the low micromolar range. The results indicated significant cytotoxicity and suggested that further exploration into its mechanism could yield valuable insights for cancer therapy .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C20H12ClF5N2O2 |
| Molecular Weight | 442.77 g/mol |
| CAS Number | 339024-18-9 |
| Boiling Point | 519.8 ± 50.0 °C (predicted) |
| Density | 1.51 ± 0.1 g/cm³ (predicted) |
| pKa | 11.51 ± 0.70 (predicted) |
Q & A
Basic: What are the standard synthetic routes for 1-benzyl-5-chloro-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
Core formation : Condensation of substituted pyridine precursors (e.g., dihydropyridinones) with appropriate benzyl halides under basic conditions.
Carboxamide coupling : Reaction of the intermediate with 2,4-difluoroaniline via amide bond formation using coupling agents like EDCI/HOBt.
Chlorination : Introduction of the chloro group at the 5-position using chlorinating agents (e.g., POCl₃) under controlled temperatures.
Key parameters include reaction time, solvent polarity (e.g., DMF or THF), and purification via column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions.
- Catalyst screening : Transition metal catalysts (e.g., Pd for Suzuki couplings) may enhance regioselectivity.
- Purification strategies : Use preparative HPLC with C18 columns to resolve stereochemical impurities.
- In-line monitoring : FTIR or LC-MS can track reaction progress in real time .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic fluorine splitting patterns).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 433.08).
- HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., Agilent Zorbax SB-C18) .
Advanced: How can advanced spectrometry resolve stereochemical uncertainties in dihydropyridine derivatives?
- Chiral HPLC : Paired with polarimetric detection to separate enantiomers.
- X-ray crystallography : Definitive structural elucidation of crystalline intermediates.
- NOESY NMR : Identifies spatial proximity of substituents (e.g., benzyl group orientation relative to the pyridine ring) .
Basic: What biological activities have been reported for structurally related dihydropyridine carboxamides?
Similar compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC₅₀: 2–10 µM in E. coli assays).
- Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation.
- Enzyme inhibition : Selective COX-2 or kinase inhibition (e.g., EGFR, IC₅₀: 0.5–5 µM) .
Advanced: How can target identification studies be designed for this compound?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins.
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler®).
- CRISPR-Cas9 knockout : Validate target relevance in cell models (e.g., KO of putative targets to assess resistance) .
Basic: What mechanisms explain the interaction of this compound with biological targets?
Proposed mechanisms include:
- Hydrogen bonding : The carboxamide group interacts with catalytic lysine residues in enzyme active sites.
- Hydrophobic interactions : Benzyl and difluorophenyl groups enhance binding to hydrophobic pockets.
- Halogen bonding : Chlorine at C5 may stabilize interactions with electron-rich regions .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., COX-2).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on IC₅₀ values .
Basic: How should researchers address contradictory biological data across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls.
- Dose-response validation : Repeat experiments with 8–10 concentration points.
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .
Advanced: What strategies resolve discrepancies in enzyme inhibition profiles between in vitro and cellular assays?
- Permeability testing : Measure cellular uptake via LC-MS/MS (e.g., intracellular concentration vs. IC₅₀).
- Off-target screening : Use Proteome Profiler™ arrays to identify non-specific binding.
- Metabolite profiling : Identify active metabolites via hepatocyte incubation and UPLC-QTOF .
Basic: What is the role of the 2,4-difluorophenyl group in this compound’s activity?
- Electron-withdrawing effects : Enhance carboxamide’s hydrogen-bonding capacity.
- Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes.
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
- Substituent scanning : Synthesize analogs with variations at C5 (Cl, Br, CF₃) and N-benzyl (ortho/meta/para substituents).
- Free-Wilson analysis : Quantify contributions of individual groups to bioactivity.
- 3D-QSAR : CoMFA or CoMSIA to map steric/electrostatic requirements .
Basic: What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at −20°C.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
- Degradation monitoring : Regular HPLC checks for hydrolysis (e.g., carboxamide → carboxylic acid) .
Advanced: How can formulation improve the solubility of this compound for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline.
- Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm) for sustained release.
- Prodrug design : Phosphate esters at the pyridine oxygen to enhance aqueous solubility .
Basic: What ethical guidelines apply to in vivo testing of this compound?
- Animal models : Follow ARRIVE 2.0 guidelines for tumor xenograft studies (e.g., limiting group sizes to n=8–10).
- Dose justification : Base on MTD (maximum tolerated dose) from pilot toxicity studies.
- 3Rs compliance : Replace, reduce, and refine animal use via prior in silico/in vitro screening .
Advanced: How can pharmacokinetic parameters be optimized for translational research?
- CYP inhibition assays : Identify metabolic liabilities (e.g., CYP3A4/2D6).
- PK/PD modeling : Link plasma concentrations (AUC, Cmax) to tumor growth inhibition in rodents.
- Toxicogenomics : RNA-seq to predict off-target effects in liver/kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
